4'-(Dimethylamino)benzylidene-4-nitroaniline
Overview
Description
4’-(Dimethylamino)benzylidene-4-nitroaniline is an organic compound with the molecular formula C15H15N3O2 It is known for its unique structural features, which include a dimethylamino group and a nitro group attached to a benzylidene moiety
Scientific Research Applications
4’-(Dimethylamino)benzylidene-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)benzylidene-4-nitroaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 4’-(Dimethylamino)benzylidene-4-nitroaniline follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)benzylidene-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under mild conditions.
Major Products
Oxidation: Yields nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Results in various substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)benzylidene-4-nitroaniline involves its ability to undergo intramolecular charge transfer (ICT). This property is attributed to the presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. The ICT leads to the formation of excited states, which can interact with various molecular targets and pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylidene-4-acetamideaniline
- 4-(Dimethylamino)benzylidene-4-methyl-3-nitroaniline
Uniqueness
4’-(Dimethylamino)benzylidene-4-nitroaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)iminomethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(10-6-13)18(19)20/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPRVKBHPQKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896-05-9 | |
Record name | N,N-DIMETHYL-ALPHA-(4-NITROPHENYLIMINO)-P-TOLUIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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